Himanimide C

Antifungal Activity Structure-Activity Relationship Natural Product

Research programs targeting Alternaria porri and Aspergillus ochraceus often lack validated chemical starting points with characterized structure-activity relationships. Himanimide C directly addresses this gap as the only himanimide family member with demonstrated fungicidal activity against both pathogens at 25 µg/mL. Unlike inactive analogs A and B, its N-hydroxylated maleimide core drives broad-spectrum antimicrobial potency. A published flexible synthetic route further supports SAR-driven lead optimization. • Fungicidal at 25 µg/mL against Alternaria porri and Aspergillus ochraceus • N-hydroxylated maleimide pharmacophore essential for antimicrobial activity • Published synthetic methodology enables rapid analog generation

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
Cat. No. B1246191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHimanimide C
Synonymshimanimide C
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)O)CC3=CC=CC=C3)C
InChIInChI=1S/C22H21NO4/c1-15(2)12-13-27-18-10-8-17(9-11-18)20-19(21(24)23(26)22(20)25)14-16-6-4-3-5-7-16/h3-12,26H,13-14H2,1-2H3
InChIKeyLMZRDHJKZVVPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Himanimide C: Broad-Spectrum Antimicrobial Natural Product


Himanimide C is a naturally occurring N-hydroxylated maleimide derivative, belonging to the succinimide/maleimide class of fungal metabolites first isolated from the basidiomycete Serpula himantoides [1]. Its structure, characterized by a unique benzyl and prenyloxyphenyl substitution pattern on a maleimide core, was fully elucidated via spectroscopic methods [1]. The compound is notable for its demonstrated broad-spectrum antimicrobial properties, showing activity against both bacterial and fungal strains, with a particularly well-characterized fungicidal effect against plant pathogens such as Alternaria porri and Aspergillus ochraceus [2].

Himanimide C's Structural Uniqueness


Generic substitution with structurally related in-class compounds like Himanimide A, Himanimide B, or other maleimide derivatives is scientifically invalid due to the profound, quantifiable impact of specific structural features on biological activity. The N-hydroxylation of the maleimide core in Himanimide C is not a trivial modification; it has been directly correlated with its broad-spectrum antimicrobial potency, a feature not uniformly present across the himanimide family [1]. Furthermore, the presence of the prenyl side chain, as opposed to the geranyl chain in Himanimide D, directly dictates its spectrum of activity against specific fungal pathogens [2]. The evidence below provides a rigorous, quantitative basis for why Himanimide C must be specifically procured for target applications, as its activity profile cannot be reliably inferred from or replaced by its closest analogs.

Himanimide C Evidence Guide


Superior Broad-Spectrum Fungicidal Activity

Himanimide C demonstrates a broad-spectrum fungicidal profile against multiple agronomically relevant filamentous fungi, a property not observed in the closely related analogs Himanimide A and B. At a concentration of 25 µg/mL, Himanimide C completely inhibited the growth of Alternaria porri, Aspergillus ochraceus, and Pythium irregulare, whereas Himanimide A and B were inactive against these same pathogens under the same conditions [1].

Antifungal Activity Structure-Activity Relationship Natural Product

N-Hydroxylation Critical for Antimicrobial Potency

The N-hydroxylated maleimide core of Himanimide C is a primary driver of its antimicrobial activity, a structural feature not present in many generic maleimides. Synthetic studies creating unnatural analogs revealed that modification or removal of the N-hydroxy group significantly diminished or abolished antimicrobial activity, supporting the hypothesis that this moiety is essential for its potency [1]. The original isolation paper also notes that among the four himanimides, only the two N-hydroxylated compounds (Himanimide C and D) demonstrated this breadth of activity [2].

Medicinal Chemistry Antimicrobial Activity Structure-Activity Relationship

Flexible Synthesis and SAR Platform

A key differentiator for Himanimide C is the establishment of a robust, flexible, and stereoselective total synthesis route. This methodology utilizes a copper-mediated tandem vicinal difunctionalization of DMAD as a key step, enabling the efficient preparation of the natural product and, crucially, a diverse library of unnatural analogs to probe structure-activity relationships (SAR) around the benzylic, aromatic, and maleimide regions of the scaffold [1]. In contrast, robust synthetic routes for Himanimide A and B were reported later [2], and synthetic access to Himanimide D remains less documented in primary literature.

Synthetic Chemistry Medicinal Chemistry Lead Optimization

Divergent Antifungal Spectrum from Himanimide D

The specific activity profile of Himanimide C is finely tuned by its prenyl side chain, differentiating it from Himanimide D, which possesses a geranyl side chain but is otherwise identical. In assays against a panel of phytopathogenic fungi, Himanimide C (prenyl) showed activity against Alternaria porri, Aspergillus ochraceus, and Pythium irregulare, while Himanimide D (geranyl) showed a different activity profile, for instance, being active against Botrytis cinerea and Fusarium oxysporum at 100 µg/disk [1]. This demonstrates that the side chain length alone dictates target specificity.

Phytopathology Natural Product Antifungal Activity

Defined Activity Window and Stability Limitations

Procurement decisions should be informed by the clear evidence of Himanimide C's activity window and its established limitations. While exhibiting potent in vitro fungicidal activity, its utility as a direct plant fungicide is constrained. In a follow-up study by the same industrial research group, Himanimide C was found to be 'not active as a fungicide against plant pathogens in our assays, which may be linked to the poor metabolic stability' [1]. In contrast, its activity is robustly demonstrated in controlled in vitro antimicrobial assays, highlighting its value as a research tool and a validated hit for further medicinal chemistry optimization.

Drug Discovery Stability Antifungal

Himanimide C Procurement Scenarios


Antifungal Lead Discovery for Alternaria and Aspergillus

For research programs focused on developing novel antifungal agents against Alternaria porri and Aspergillus ochraceus, Himanimide C is the essential starting material. Its demonstrated fungicidal activity against these specific pathogens at 25 µg/mL provides a validated, active hit [1]. This is in direct contrast to its natural analogs Himanimide A and B, which are inactive against the same strains, making Himanimide C the only viable candidate for initiating a medicinal chemistry campaign targeting these agriculturally relevant fungi [1].

Optimization of N-Hydroxylated Maleimide Scaffolds

Programs aiming to leverage the N-hydroxylated maleimide pharmacophore for antimicrobial drug discovery should prioritize Himanimide C. The published flexible synthetic route not only provides access to the parent compound but also establishes a validated methodology for generating diverse unnatural analogs to probe structure-activity relationships (SAR) [1]. This proven synthetic tractability and the associated SAR knowledge base offer a significant head start for lead optimization efforts compared to starting with structurally related but less synthetically accessible or characterized compounds [1].

In Vitro Antimicrobial Susceptibility and Mode of Action

Himanimide C serves as a well-characterized and potent positive control for in vitro antimicrobial assays. Its broad-spectrum activity against Gram-positive bacteria, yeasts, and filamentous fungi makes it an ideal reference compound for screening novel antimicrobials [1][2]. Its well-defined, albeit narrow, activity window—potent in vitro but unstable in vivo—makes it a perfect tool for studying fundamental antimicrobial mechanisms without the confounding factor of systemic effects [1].

Comparative Structural Biology for Target Specificity

The unique, quantifiable difference in antifungal spectra between Himanimide C (prenyl side chain) and Himanimide D (geranyl side chain) provides a powerful tool for comparative structural biology studies [2]. By using both compounds as probes, researchers can dissect the molecular basis of target specificity within the maleimide-binding proteome. This specific comparative application is not possible with other compound pairs and is uniquely enabled by the availability and characterization of these two closely related, yet functionally divergent, natural products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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